6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is a complex organic compound with the molecular formula and a molecular weight of 197.28 g/mol. This compound features a unique spirocyclic structure that includes both nitrogen and oxygen atoms, making it significant in various fields of chemistry, particularly medicinal chemistry and organic synthesis. The compound is classified as a spirocyclic amine due to its distinctive arrangement of rings and functional groups, which contribute to its reactivity and potential applications in drug development and material science .
The synthesis of 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one typically involves cyclization reactions of suitable precursors under controlled conditions. A common synthetic route includes the reaction of substituted amines with epoxides, which can be catalyzed by either acidic or basic conditions. The optimization of these reaction conditions—such as temperature, choice of solvent, and catalyst—is crucial for maximizing yield and purity while minimizing environmental impact.
The molecular structure of 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is characterized by its spirocyclic framework. The compound contains a nitrogen atom integrated into a nonane framework along with an oxygen atom contributing to its unique properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.28 g/mol |
IUPAC Name | 6,6,8,8-tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one |
InChI | InChI=1S/C11H19NO2/c1-9(2)6... |
InChI Key | CGQZIJDUFNLRKF-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC2(CC(=O)N2)CC(O1)(C)C)C |
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one can participate in several types of chemical reactions:
Common reagents for these reactions include:
Reaction conditions such as temperature and solvent choice are critical for achieving desired products .
The mechanism of action for 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one varies depending on its application in medicinal chemistry. The compound is believed to interact with biological targets such as enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. Ongoing research aims to elucidate the specific pathways involved in these interactions.
The physical properties of 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one include:
Key chemical properties include:
Relevant data for further understanding includes:
Property | Data |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one has several significant applications:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: